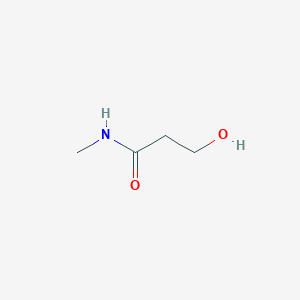

3-hydroxy-N-methylpropanamide

Description

Nomenclature and Chemical Classification within Amides

3-hydroxy-N-methylpropanamide is an organic compound systematically named according to IUPAC conventions. nih.gov Its structure features a three-carbon propanamide backbone, distinguished by a hydroxyl (-OH) group at the third carbon and a methyl (-CH3) group attached to the nitrogen atom of the amide. cymitquimica.com This N-substitution classifies it as a secondary amide.

As an amide, it is a derivative of a carboxylic acid, specifically propanoic acid. wikipedia.org The presence of both a hydroxyl group and an amide group makes it a bifunctional molecule, capable of participating in a variety of chemical reactions. cymitquimica.comsolubilityofthings.com Its polarity, influenced by these functional groups, affects its solubility and interactions with other substances. solubilityofthings.com

| Chemical Identifier | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 6830-81-5 cymitquimica.comachemblock.com |

| Molecular Formula | C4H9NO2 nih.govachemblock.com |

| Molar Mass | 103.12 g/mol nih.govfinetechnology-ind.com |

| SMILES | CNC(=O)CCO nih.govachemblock.com |

| InChI | InChI=1S/C4H9NO2/c1-5-4(7)2-3-6/h6H,2-3H2,1H3,(H,5,7) nih.govcymitquimica.com |

| InChIKey | TWOQEKLRIJBDSY-UHFFFAOYSA-N nih.govcymitquimica.com |

Below is a table of selected synonyms for the compound.

| Synonym |

| N-Methyl-3-hydroxypropionamide cymitquimica.com |

| Propanamide, 3-hydroxy-N-methyl- nih.govcymitquimica.com |

| N-methyl-3-hydroxyl-propionamide nih.gov |

| Hydracrylamide, N-methyl- cymitquimica.com |

Significance and Research Context of the Propanamide Class

The propanamide class of compounds, to which this compound belongs, holds considerable significance in both academic and industrial research. Propanamides are characterized by an amide functional group attached to a propyl chain. acs.org Their polarity and ability to form hydrogen bonds make them useful as solvents and reagents in laboratory settings. solubilityofthings.com

Propanamide derivatives are frequently utilized as building blocks or precursors in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. cymitquimica.comsolubilityofthings.com The structural motif of propanamide is a key element in the development of various therapeutic agents. For instance, diaryl propanamides form a foundational pharmacophore for binding to the androgen receptor, which is a critical area of research in developing treatments for prostate cancer. nih.gov

Furthermore, research has shown that propanamide derivatives possess a wide range of biological activities. Studies have explored their potential as neuroprotective agents through the modulation of AMPA receptors, which are implicated in neurological conditions. acs.org Other investigations have highlighted their potential for anti-inflammatory, anticancer, and antiviral applications, underscoring the diverse pharmacological importance of this chemical class. acs.org

Historical Perspectives in Chemical Synthesis and Investigation

The study of amides and their synthesis is a cornerstone of organic chemistry, with a history that parallels the evolution of the field itself. The journey of chemical synthesis began with early alchemical practices, which, despite their mystical goals, established fundamental laboratory techniques like distillation that are still in use. numberanalytics.com The transition to modern chemistry in the 19th century, marked by pioneering scientists and a growing understanding of molecular structures, set the stage for advanced organic synthesis. numberanalytics.com

The synthesis of amides, including propanamides, has long been a subject of investigation. General methods for preparing primary amides like propanamide include the condensation reaction between urea (B33335) and a carboxylic acid or the dehydration of an ammonium (B1175870) salt of the acid. wikipedia.org For N-substituted amides such as this compound, synthesis typically involves reacting a suitable amine with a carboxylic acid derivative. cymitquimica.com

While specific historical records detailing the first synthesis or investigation of this compound are not prominent, its utility is found in its role as a contemporary building block in organic synthesis. cymitquimica.com Modern synthetic campaigns, such as those aimed at creating new modulators for biological receptors, often employ such smaller, functionalized molecules as key intermediates. iucr.org The advancement of instrumental analysis techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) has been indispensable in the characterization and verification of these synthetic products, enabling chemists to optimize reaction pathways and confirm the structures of novel compounds. numberanalytics.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-hydroxy-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-5-4(7)2-3-6/h6H,2-3H2,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOQEKLRIJBDSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574211 | |

| Record name | 3-Hydroxy-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6830-81-5 | |

| Record name | 3-Hydroxy-N-methylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6830-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-N-methylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Primary Synthetic Routes for 3-hydroxy-N-methylpropanamide

The synthesis of this compound primarily involves the formation of an amide bond between a 3-hydroxypropanoic acid derivative and methylamine (B109427).

Direct amidation of carboxylic acids is a prominent method for synthesizing amides. Modern catalytic systems have been developed to facilitate this transformation under milder conditions, avoiding the need for stoichiometric activating agents.

Catalytic Direct Amidation: Catalytic methods for the direct formation of amide bonds from carboxylic acids and amines are favored for their sustainability and atom economy. ucl.ac.uk Boron-based catalysts, such as boric acid and borate (B1201080) esters, have been shown to be effective for this purpose. ucl.ac.uk These reactions typically proceed by activating the carboxylic acid, allowing for nucleophilic attack by the amine.

Another approach involves the use of silicon-based reagents, such as methyltrimethoxysilane (B3422404) (MTM), which serve as effective, inexpensive, and safe reagents for direct amidation. nih.gov The proposed mechanism suggests the reversible reaction of the carboxylic acid with MTM to form a silyl (B83357) ester intermediate. This activated intermediate is then irreversibly attacked by the amine to yield the final amide product. nih.gov

| Catalyst/Reagent System | Substrates | Key Features |

| Boron-Based Catalysts (e.g., Boric Acid) | Carboxylic Acids, Amines | Sustainable; avoids harsh reagents. ucl.ac.uk |

| Methyltrimethoxysilane (MTM) | Carboxylic Acids, Amines | Inexpensive reagent; simple workup procedures. nih.gov |

| Diboronic Acid Anhydride (B1165640) | Hydroxycarboxylic Acids, Amines | Effective for substrates with hydroxyl groups. rsc.org |

Beyond direct amidation, other pathways can be employed. One potential route involves the nucleophilic substitution of an α-haloamide. For instance, a 2-halopropanamide could react with a suitable nucleophile to introduce the desired functionality, although this is a more indirect approach for this specific compound. The replacement of an α-halogen atom by nitrogen nucleophiles is a known method for synthesizing α-amino amides and could be adapted. nih.gov

A more novel, though less common, method involves the Smiles rearrangement. This process can convert phenols to anilines via the rearrangement of intermediate 2-(aryloxy)-2-methylpropanamides. acs.org While not a direct route to the title compound, it demonstrates an alternative strategy for forming N-substituted amides. acs.org

Synthesis of Key Derivatives and Analogues

The synthesis of derivatives, such as those containing aryl groups and N-methoxy-N-methyl (Weinreb) amide functionality, requires specific strategic considerations.

This compound is a Weinreb amide, a class of N-methoxy-N-methylamides that are valuable synthetic intermediates. sioc-journal.cn Their synthesis can be achieved through several methods, including direct amidation or classic multi-step approaches.

Direct amidation for the synthesis of Weinreb amides involves coupling the corresponding carboxylic acid, in this case, 3-(4-chlorophenyl)-3-hydroxypropanoic acid, with N,O-dimethylhydroxylamine. smolecule.com This reaction often requires a coupling agent to activate the carboxylic acid.

Common coupling agents include carbodiimides or phosphonium-based reagents like bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP). acs.org The synthesis of Tepoxalin, a structurally related N-hydroxy-N-methylpropanamide, involves reacting an intermediate with N-methylhydroxylamine hydrochloride in the presence of an amine base like triethylamine (B128534). google.com This general principle is applicable to the formation of N-methoxy-N-methylamides.

The classic and widely used method for preparing Weinreb amides involves the reaction of an activated carboxylic acid derivative, such as an acid chloride or anhydride, with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. mychemblog.com The reaction proceeds through a stable tetrahedral intermediate, which prevents over-addition of organometallic reagents in subsequent reactions, making Weinreb amides excellent precursors for ketones and aldehydes. sioc-journal.cnmychemblog.com

Esters or lactones can also be converted to Weinreb amides using organoaluminum reagents like trimethylaluminum. mychemblog.com More recently, catalytic methods have been developed. For example, diboronic acid anhydride has been shown to catalyze the dehydrative amidation of β-hydroxycarboxylic acids with N,O-dimethylhydroxylamine, providing a direct route to β-hydroxy Weinreb amides. rsc.org This method is highly relevant for synthesizing hydroxylated derivatives like 3-(4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide. rsc.org The utility of the Weinreb amide as a stable intermediate is highlighted in multi-step syntheses where it can be converted to an aldehyde in high yield. iucr.orgresearchgate.net

| Starting Material | Reagents | Method Type | Reference |

| Acid Chloride | N,O-dimethylhydroxylamine HCl, Base | Classic Stoichiometric | mychemblog.com |

| Ester/Lactone | N,O-dimethylhydroxylamine HCl, Me₂AlCl | Stoichiometric | mychemblog.com |

| Carboxylic Acid | N,O-dimethylhydroxylamine, Coupling Agent (e.g., PyBroP) | Direct Amidation | acs.org |

| β-Hydroxycarboxylic Acid | N,O-dimethylhydroxylamine, Diboronic Acid Anhydride | Catalytic Amidation | rsc.org |

Synthesis of 3-(4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

Boron-Catalyzed Reaction Approaches

Boron-based catalysts have emerged as effective tools in organic synthesis, particularly in the formation of amide bonds. Recent studies have highlighted the use of borate esters as catalysts for the direct amidation of carboxylic acids with amines. thieme.deucl.ac.uk This approach is significant as it offers a more sustainable and efficient alternative to traditional stoichiometric methods. thieme.de

One notable catalyst is B(OCH2CF3)3, which has demonstrated high reactivity and a broad substrate scope in catalytic amidation. thieme.de This method has proven effective for synthesizing a wide variety of complex amides, including those relevant to the pharmaceutical industry. thieme.deucl.ac.uk The mechanism of boron-catalyzed amidation is a subject of ongoing research, with studies focusing on kinetic analysis and the identification of reaction intermediates to elucidate the catalytic cycle. ucl.ac.uk

Synthesis of 2-amino-3-hydroxy-N-methylpropanamide

The synthesis of 2-amino-3-hydroxy-N-methylpropanamide and its analogues can be achieved through various synthetic routes. One common strategy involves the use of protected amino acids. For instance, the synthesis of (2R)-2-amino-3-hydroxy-l-(4-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}-2,3-dihydro-lH-indol-l-yl)propan-l-one hydrochloride has been documented. google.com The synthesis of related compounds, such as 2-amino-3-(4-hydroxyphenyl)-N-methylpropanamide, often involves multiple steps, including amide bond formation using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Stereoselective Synthesis of (2S)-2-acetamido-3-hydroxy-N-methylpropanamide

The stereoselective synthesis of specific enantiomers is critical in many applications. While direct synthesis routes for (2S)-2-acetamido-3-hydroxy-N-methylpropanamide are not extensively detailed in the provided results, related stereoselective syntheses offer insights. For example, the asymmetric synthesis of S-(+)-Bicalutamide starts from S-(+)-N-methacryloyl-proline, which undergoes a series of reactions including bromination and hydrolysis to yield an optically pure intermediate. google.com This highlights the general principles of using chiral starting materials to achieve stereoselectivity.

Derivatization Strategies for Analytical and Biological Applications

Chemical derivatization is a key strategy to enhance the detectability and separation of analytes in various analytical techniques. researchgate.netnih.gov This process involves chemically modifying a compound to introduce a "tag" that imparts desirable properties for analysis, such as improved ionization efficiency or the ability to absorb or emit light. nih.govlibretexts.org

Introduction of Chromophores for HPLC-UV Detection

For High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, derivatization typically involves introducing a chromophore—a highly conjugated aromatic moiety—to the analyte. libretexts.org This modification increases the molar absorptivity of the compound, thereby enhancing its detection by UV-Vis detectors. libretexts.org Common derivatizing agents for this purpose include 1-Fluoro-2,4-dinitrobenzene (FDNB). libretexts.org The introduction of such groups allows for the sensitive detection of compounds that lack a natural chromophore. researchgate.net

Introduction of Fluorophores for HPLC-FLD Detection

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) offers high sensitivity. Derivatization for HPLC-FLD involves the introduction of a fluorophore into the analyte molecule. nih.gov Reagents like dansyl chloride are commonly used to derivatize hydroxyl and amine groups, leading to fluorescent products that can be detected with high sensitivity. nih.govpku.edu.cn Other reagents, such as o-phthalaldehyde (B127526) (OPA) and 4-chloro-7-nitrobenzofurazane (NBD-Cl), are also employed to create fluorescent derivatives of amines. mdpi.commdpi.com This strategy significantly lowers the limits of quantification compared to UV detection. mdpi.com

| Derivatizing Agent | Functional Group Targeted | Detection Method |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Primary and secondary amines, hydroxyl groups | HPLC-UV |

| Dansyl chloride | Phenolic hydroxyl, alcohol hydroxyl, and amine groups | HPLC-FLD |

| o-Phthalaldehyde (OPA) | Primary amines | HPLC-FLD |

| 4-chloro-7-nitrobenzofurazane (NBD-Cl) | Primary and secondary amines | HPLC-FLD |

Strategies for Enhanced MS Detection (e.g., Ammonia Nitrogen Fragments)

For Mass Spectrometry (MS) detection, derivatization strategies aim to improve ionization efficiency and produce characteristic fragment ions. researchgate.netnih.gov Introducing a chargeable moiety, such as a tertiary amine group, can significantly enhance the signal intensity in electrospray ionization (ESI)-MS. nih.govddtjournal.com Derivatizing agents containing such groups facilitate the formation of protonated molecules that can be readily detected. ddtjournal.com Furthermore, specific derivatizing agents can be designed to yield predictable and informative fragmentation patterns upon collision-induced dissociation (CID), which aids in the structural elucidation and sensitive quantification of the analyte. ddtjournal.commdpi.com

| Derivatization Strategy | Purpose | Analytical Technique |

| Introduction of a chargeable moiety (e.g., tertiary amine) | Enhance ionization efficiency | LC-MS/MS |

| Use of fragmentation-directing tags | Produce characteristic product ions for sensitive and specific detection | LC-MS/MS |

Silylation and Other Derivatization Approaches

The derivatization of this compound, which possesses both a hydroxyl and a secondary amide group, can be strategically employed to alter its physical properties or to protect one of the functional groups during a multi-step synthesis. Silylation is a common method for the protection of the hydroxyl group.

The primary alcohol of this compound can be converted into a silyl ether. This transformation is typically achieved by reacting the alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMS-Cl) or triisopropylsilyl chloride (TIPS-Cl), in the presence of a base. The choice of the silylating agent and reaction conditions can be tuned to achieve selectivity and stability. Bulky silyl groups like TBDMS and TIPS are often preferred as they offer greater stability towards a range of reaction conditions compared to less hindered silyl groups like trimethylsilyl (B98337) (TMS). libretexts.org

The reaction is generally carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). A base is required to neutralize the hydrochloric acid that is formed as a byproduct. Common bases used for this purpose include imidazole (B134444), triethylamine (Et3N), and 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org Imidazole can act as both a base and a nucleophilic catalyst, activating the silyl chloride. wikipedia.org

The resulting silyl ether protects the hydroxyl group from participating in subsequent reactions. This protecting group can be selectively removed later to regenerate the alcohol. A common method for the deprotection of TBDMS and TIPS ethers is the use of a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like tetrahydrofuran (B95107) (THF). libretexts.orgbyjus.com The high affinity of silicon for fluoride drives this cleavage reaction. libretexts.org

Beyond silylation, other derivatization strategies for the hydroxyl group include the formation of ethers or esters, which are discussed in later sections. The secondary amide group can also be derivatized, for example, through N-alkylation or acylation, though these reactions are generally less common as protecting group strategies compared to the silylation of the hydroxyl group.

Table 1: Common Silylating Agents and Deprotection Conditions for Alcohols

| Silylating Agent | Abbreviation | Typical Reaction Conditions | Deprotection Reagent |

| tert-Butyldimethylsilyl chloride | TBDMS-Cl | Imidazole, DMF, rt | TBAF, THF, rt |

| Triisopropylsilyl chloride | TIPS-Cl | Imidazole, DMF, rt | TBAF, THF, rt |

| Trimethylsilyl chloride | TMS-Cl | Triethylamine, DCM, 0 °C to rt | Mild acid or alcohol |

| tert-Butyldiphenylsilyl chloride | TBDPS-Cl | Imidazole, DMF, rt | TBAF, THF, rt |

Chemical Reactivity and Functional Group Interconversions

Hydrolysis of the Amide Bond

The amide bond in this compound is generally stable but can be hydrolyzed under either acidic or basic conditions to yield 3-hydroxypropanoic acid and methylamine. wikipedia.orgmasterorganicchemistry.com These reactions typically require heating for an extended period. masterorganicchemistry.com

Under acidic conditions, the reaction is catalyzed by a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H2SO4). The mechanism involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers lead to the cleavage of the carbon-nitrogen bond, forming 3-hydroxypropanoic acid and the methylammonium (B1206745) ion. wikipedia.orgchemguide.co.uk

In basic hydrolysis, a strong base like sodium hydroxide (B78521) (NaOH) is used. The hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon of the amide. allen.in This forms a tetrahedral intermediate which then expels the methylamide anion. An acid-base reaction between the carboxylic acid and the amine products results in the formation of a carboxylate salt (sodium 3-hydroxypropanoate) and methylamine. chemguide.co.uk A final acidic workup step is necessary to protonate the carboxylate and obtain the free 3-hydroxypropanoic acid.

Amide hydrolysis is generally a slow process due to the resonance stabilization of the amide bond. wikipedia.org

Table 2: Products of this compound Hydrolysis

| Hydrolysis Condition | Reactants | Major Products |

| Acidic | This compound, H2O, HCl (cat.), heat | 3-Hydroxypropanoic acid, Methylammonium chloride |

| Basic | This compound, NaOH, H2O, heat | Sodium 3-hydroxypropanoate, Methylamine |

N-Methylation Reactions

Further methylation of the secondary amide in this compound would result in the formation of 3-hydroxy-N,N-dimethylpropanamide. This transformation typically requires a strong base to deprotonate the amide nitrogen, making it nucleophilic enough to react with a methylating agent.

Commonly, a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is used to generate the amide anion. researchgate.net The reaction is usually performed in an aprotic polar solvent like DMF or THF. Following deprotonation, a methylating agent, such as methyl iodide (MeI) or dimethyl sulfate (B86663) ((CH3)2SO4), is added to the reaction mixture. The amide anion then displaces the iodide or sulfate leaving group in an SN2 reaction to form the N,N-dimethylated product.

It is important to note that the hydroxyl group in this compound is also acidic and can be deprotonated by a strong base. This can lead to a competing O-methylation reaction. To achieve selective N-methylation, the hydroxyl group would typically need to be protected first, for instance, as a silyl ether (see section 2.2.4.4), and then deprotected after the N-methylation step.

Recent methods have explored the use of specific methylating agents like methyl trifluoroacetate (B77799) (MTFA) in the presence of a base like potassium tert-butoxide for the N-methylation of secondary amides. researchgate.net

Table 3: General Conditions for N-Methylation of a Secondary Amide

| Step | Reagents | Purpose |

| 1 (Optional) | Protecting group (e.g., TBDMS-Cl, Imidazole) | Protect the hydroxyl group to prevent O-methylation. |

| 2 | Strong base (e.g., NaH, t-BuOK) | Deprotonate the secondary amide. |

| 3 | Methylating agent (e.g., CH3I, (CH3)2SO4) | Introduce the methyl group onto the nitrogen. |

| 4 (Optional) | Deprotecting agent (e.g., TBAF) | Remove the protecting group from the hydroxyl group. |

Esterification of the Hydroxyl Group

The primary hydroxyl group of this compound can be converted to an ester through reaction with a carboxylic acid or its derivatives. This functional group interconversion would yield a propanamide with an ester linkage.

The most common method for esterification is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. byjus.com This is an equilibrium process, and to drive the reaction towards the ester product, water is typically removed as it is formed, for example, by azeotropic distillation.

Alternatively, more reactive acylating agents can be used for a more efficient esterification under milder conditions. These include acyl chlorides and acid anhydrides. byjus.com When an acyl chloride is used, the reaction is often performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to neutralize the HCl byproduct. When an acid anhydride is used, a nucleophilic catalyst such as DMAP is often added to accelerate the reaction.

The rate of esterification is influenced by steric hindrance. Primary alcohols, such as the one in this compound, generally react more readily than secondary or tertiary alcohols. byjus.com

Table 4: Common Methods for Esterification of a Primary Alcohol

| Method | Acylating Agent | Catalyst/Base | Byproduct |

| Fischer Esterification | Carboxylic Acid | H2SO4 (catalytic) | Water |

| Acylation | Acyl Chloride | Pyridine or Triethylamine | HCl |

| Acylation | Acid Anhydride | DMAP (catalytic) | Carboxylic Acid |

Biological and Pharmacological Research Applications

Mechanisms of Biological Activity

Enzymatic Modulation and Inhibition

Other Enzyme Interactions

The core structure of 3-hydroxy-N-methylpropanamide and its analogs have been found to interact with several enzymes, leading to potential therapeutic applications. The hydroxyl and amide groups are crucial for these interactions, often participating in hydrogen bonding within the active sites of enzymes.

Derivatives of this compound have shown inhibitory effects on various enzymes. For instance, studies have demonstrated that certain derivatives can act as inhibitors of amine oxidases, enzymes involved in key metabolic pathways. The trifluoromethyl group, when incorporated, enhances the compound's lipophilicity, which allows for better penetration of biological membranes to reach its enzymatic targets.

Furthermore, research into N-aryl-3,3,3-trifluoro-2-hydroxy-2-methylpropanamides, a class of compounds structurally related to this compound, identified them as activators of ATP-sensitive potassium (KATP) channels. researchgate.netebi.ac.ukacs.orgnih.gov This discovery has opened avenues for developing treatments for conditions like urge urinary incontinence. researchgate.netebi.ac.ukacs.org Another area of investigation involves the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDHK) by secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, which are closely related derivatives. nih.govacs.org This has implications for managing metabolic disorders. vulcanchem.com

The enzymatic resolution of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide (B169514) using enantioselective amidases has been a key area of research. vulcanchem.com This process allows for the separation of (S)- and (R)-enantiomers, which often exhibit different biological activities. For example, S-enantioselective amidases from microorganisms like Arthrobacter sp. S-2 specifically hydrolyze the (S)-enantiomer, yielding the corresponding (S)-acid and leaving the (R)-amide unreacted. vulcanchem.com

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound and its derivatives is intrinsically linked to their chemical structures. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds for various biological targets.

SAR for this compound and its Core Structure

The fundamental this compound scaffold possesses key features that govern its biological interactions. The hydroxyl (-OH) and N-methylamide (-CONHCH3) groups are capable of forming hydrogen bonds, which are critical for binding to the active sites of enzymes and receptors. The distance and spatial orientation between these two functional groups are crucial for optimal binding. Modifications to either of these groups can significantly alter the compound's biological activity.

SAR of Derivatives (e.g., PD161242, N-aryl-3,3,3-trifluoro-2-hydroxy-2-methylpropanamides)

Extensive SAR studies have been conducted on derivatives of this compound, particularly the N-aryl-3,3,3-trifluoro-2-hydroxy-2-methylpropanamides, to develop potent and selective drug candidates.

Modifications to the substituents on the aryl ring of N-aryl-3,3,3-trifluoro-2-hydroxy-2-methylpropanamides have a profound impact on their biological activity. For instance, in the development of KATP channel openers, introducing large substituents at the 4-position of the N-aryl ring, such as (N-phenyl-N-methylamino)sulfonyl, benzoyl, and 4-pyridylsulfonyl moieties, resulted in compounds with bladder selectivity. researchgate.netebi.ac.ukacs.org

In the context of PDHK inhibitors, substitutions on a piperazine (B1678402) ring attached to the propanamide core were explored. nih.govacs.org Methyl substitution at the 2- and 5-positions of the piperazine ring dramatically increased the inhibitory potency by over 1000-fold. nih.govacs.org Furthermore, substituting the 4-position of the piperazine with an electron-poor benzoyl group optimized the oral bioavailability of these compounds. nih.govacs.org

For selective androgen receptor modulators (SARMs) derived from a similar propanamide scaffold, electron-withdrawing substituents at the para- and meta-positions of the B-ring were found to enhance androgen receptor binding affinity. nih.gov

Stereochemistry plays a pivotal role in the biological activity of these compounds. The chiral center at the C-2 position of the propanamide backbone means that the (R) and (S) enantiomers can have vastly different pharmacological effects.

For the N-aryl-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide KATP channel openers, the potassium channel opening activity resides predominantly in the (S)-enantiomer. researchgate.netebi.ac.ukslideshare.net For example, the (S)-enantiomer of one such compound, known as ZD6169, was found to be more than 30-fold more active than its (R)-enantiomer. researchgate.net

Conversely, in the case of PDHK inhibitors based on the secondary amides of 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, the inhibitory activity is associated with the (R)-enantiomer. nih.govacs.org Specifically, (+)-1-N-[2,5-(S,R)-Dimethyl-4-N-(4-cyanobenzoyl)piperazine]-(R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide was identified as a potent PDHK inhibitor. nih.govacs.org

The incorporation of specific chemical moieties significantly influences the pharmacological profile of these propanamide derivatives.

Chlorophenyl Groups: The presence and position of a chlorophenyl group on the N-aryl ring can modulate activity. While specific SAR data for chlorophenyl groups on this compound itself is limited in the provided context, the general principles of SAR suggest that the electronic and steric properties of the chlorine atom, as well as its position (ortho, meta, or para), would affect binding affinity and efficacy at a given target. nih.gov

Chromene Ring Systems: Chromene (benzopyran) is a heterocyclic system that, when incorporated into various molecular scaffolds, can confer a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. grafiati.comnih.govorientjchem.orgbenthamscience.com The chromene nucleus can interact with diverse biological targets. benthamscience.com While the direct attachment of a chromene ring to the this compound core is not explicitly detailed, the principles of medicinal chemistry suggest that such a hybrid molecule could exhibit novel biological activities, leveraging the properties of both structural motifs. The planarity and potential for pi-stacking interactions of the chromene ring system could introduce new binding modes with biological targets. grafiati.com

Interactive Data Table: SAR Highlights of this compound Derivatives

| Derivative Class | Target | Key Structural Features for Activity | Stereoselectivity |

| N-aryl-3,3,3-trifluoro-2-hydroxy-2-methylpropanamides | KATP Channels | Large 4-(N-aryl) substituents (e.g., benzoyl, 4-pyridylsulfonyl) for bladder selectivity. researchgate.netebi.ac.ukacs.org | (S)-enantiomer is more active. researchgate.netebi.ac.ukslideshare.net |

| Secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid | PDHK | Methyl substitution at 2- and 5-positions of piperazine ring enhances potency. Electron-poor benzoyl at 4-position of piperazine optimizes bioavailability. nih.govacs.org | (R)-enantiomer is active. nih.govacs.org |

| S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide analogs | Androgen Receptor | Electron-withdrawing groups at meta- and para-positions of the B-ring enhance binding affinity. nih.gov | (S)-isomer is preferred. nih.gov |

Potential Therapeutic and Agrochemical Applications (Mechanistic Focus)

The core structure of this compound serves as a versatile scaffold for the development of compounds with a wide array of biological activities. Research into its derivatives has unveiled potential applications ranging from fighting infectious diseases and cancer to managing pain and improving agricultural yields.

Antimicrobial Properties and Mechanisms

Derivatives of the propanamide structure have demonstrated notable antimicrobial capabilities. The introduction of different functional groups to the core molecule significantly influences its activity against various pathogens, including bacteria and fungi.

For instance, derivatives of 3-hydroxy-2-methylene-3-phenylpropionic acid, which share the 3-hydroxy-propanamide skeleton, have shown potent antibacterial and antifungal activities. nih.govscilit.com Similarly, extracts from bioactive marine bacteria containing 3-(4-hydroxyphenyl)-N-methylpropanamide, a close analogue, exhibited moderate to strong activity against several bacterial and fungal strains. researchgate.net The antimicrobial potential of compounds like 3-(4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has also been noted. smolecule.com

The mechanisms underlying these antimicrobial actions are varied. For many derivatives, their efficacy is linked to their ability to disrupt microbial cell integrity. The lipophilicity of certain molecules allows them to penetrate the bacterial cell membrane, leading to increased permeability and eventual cell death. frontiersin.org Other proposed mechanisms include the inhibition of essential enzymes or interference with nucleic acid metabolism. While direct mechanistic studies on this compound are limited, the activity of its derivatives suggests that the propanamide scaffold is a promising starting point for the development of new antimicrobial agents.

Table 1: Antimicrobial Activity of Propanamide Derivatives

| Derivative Class | Example Compound/Extract | Target Organisms | Noted Activity |

|---|---|---|---|

| Phenylpropionic Acid Derivatives | 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives | Bacteria, Fungi | Potent antibacterial and antifungal activity. nih.govscilit.com |

| Hydroxyphenylpropanamides | Extract containing 3-(4-hydroxyphenyl)-N-methylpropanamide | Bacteria (e.g., Enterococcus faecalis, Staphylococcus aureus), Fungi (e.g., Trichophyton rubrum, Candida albicans) | Moderate to potent antimicrobial effects. researchgate.net |

Anticancer Activity and Apoptosis Induction Mechanisms

The propanamide moiety is a recurring feature in various compounds investigated for their anticancer properties. The primary mechanism through which these derivatives exert their effects is the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. nih.gov

Several studies have highlighted the pro-apoptotic potential of propanamide derivatives:

Benzoxaborole Derivatives: 7-Propanamide benzoxaboroles were found to induce apoptosis and effectively inhibit the formation of colonies in ovarian cancer cells. acs.org

Imidazole (B134444) Derivatives: A series of imidazole derivatives incorporating a propanamide structure induced apoptosis in HeLa cervical cancer cells. Mechanistic studies revealed this was achieved by increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3. nih.gov

Phthalazine (B143731) Derivatives: A phthalazine derivative featuring an N-alkyl-propanamide side chain was shown to induce early apoptosis in breast cancer cells by significantly increasing the Bax/Bcl-2 ratio. researchgate.net

Quinoxaline Derivatives: The synthesis of N-hydroxy-3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanamide yielded a compound that demonstrated cytotoxicity and induced apoptosis in human colorectal cancer cells. rsc.org

These findings underscore a common theme where propanamide derivatives can trigger the intrinsic or extrinsic apoptotic pathways. nih.gov They often act by modulating the delicate balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, which in turn activates the caspase cascade, a family of proteases that execute cell death. nih.govmdpi.com The versatility of the propanamide scaffold allows for the synthesis of diverse molecules that can be targeted against various cancer types. smolecule.commdpi.com

Analgesic Effects and Related Compounds

The investigation of propanamide derivatives has led to the discovery of compounds with significant pain-relieving properties. These molecules achieve their analgesic effects through various mechanisms of action.

A notable example is N-methyl-3-(methylamino)propanamide, a compound structurally very similar to this compound. In comparative studies, this compound demonstrated analgesic efficacy comparable to that of established opioids, with research indicating it may interact with opioid receptors, which are key targets in pain modulation.

Other classes of propanamide derivatives have also been explored for their analgesic potential:

TRPV1 Antagonists: A series of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.gov This channel is a well-known integrator of pain stimuli, and its inhibition by these compounds has demonstrated significant analgesic activity in a rat model of neuropathic pain. nih.gov

Alpha-aminoamides: Compounds such as 2-[4-(3-fluorobenzyloxy)benzylamino]-N-methylpropanamide are part of a class of alpha-aminoamide derivatives that are recognized for their analgesic properties. google.com

Opioid Narcotics: The potent opioid analgesic Pipramadol contains a propanamide structure within its complex chemical framework, further highlighting the role of this moiety in the development of pain therapeutics. wikipedia.org

Table 2: Analgesic Propanamide Derivatives and Their Mechanisms

| Compound/Derivative Class | Proposed Mechanism of Action | Reference |

|---|---|---|

| N-methyl-3-(methylamino)propanamide | Interaction with opioid receptors | |

| 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides | Antagonism of TRPV1 receptor | nih.gov |

| Alpha-aminoamide derivatives | Analgesic properties noted | google.com |

Applications in Agricultural Chemicals (e.g., Pesticides, Herbicides)

The propanamide chemical structure is not only relevant in medicine but also plays a significant role in modern agriculture, primarily in the form of herbicides. Several widely used agrochemicals are based on a propanamide backbone.

Propanil: N-(3,4-Dichlorophenyl)propanamide, known as Propanil, is a widely used contact herbicide effective against numerous grass and broad-leaved weeds, particularly in rice and wheat cultivation. wikipedia.orgagropages.com Its mechanism of action is the inhibition of photosynthesis in susceptible weeds. wikipedia.org Rice plants are largely immune to Propanil because they possess a high level of the enzyme aryl acylamidase, which rapidly metabolizes the herbicide into a non-toxic substance. Most weeds lack this enzyme, leading to their demise. wikipedia.orgnih.gov

Napropamide: Another key herbicide, N,N-diethyl-2-(naphthalen-1-yloxy)propanamide or Napropamide, is a selective, systemic herbicide. nih.gov It is used to control annual grasses and broad-leaved weeds in a variety of crops, including vegetables, fruits, and tobacco. Napropamide is absorbed by the roots of the weeds and acts by inhibiting their root development and growth. nih.gov

Inert Ingredients: Beyond acting as the active ingredient, propanamide derivatives are also used in pesticide formulations. Propanamide, 2-hydroxy-N,N-dimethyl-, an isomer of the title compound, is approved for use as an inert solvent or co-solvent in pesticide products applied to growing crops and animals. federalregister.gov

The antimicrobial properties of some hydroxypropanamide derivatives also suggest potential applications in the development of new pesticides. smolecule.com

Investigational Pharmaceutical Applications (e.g., Lacosamide impurity, PI3K inhibitors)

In the realm of pharmaceutical development, derivatives of this compound appear in two key investigational contexts: as impurities in established drugs and as scaffolds for novel therapeutic agents.

A significant body of literature identifies derivatives such as (R)-2-Amino-N-benzyl-3-hydroxy-N-methylpropanamide and (R)-2-acetamido-N-benzyl-3-hydroxypropanamide as impurities related to Lacosamide. labmix24.comgoogle.comsimsonpharmauat.comusp.org Lacosamide is an important anticonvulsant medication used in the treatment of partial-onset seizures. labmix24.comimpurity.com The presence of these impurities is carefully monitored to ensure the safety and purity of the final drug product. google.com N-Methyl Lacosamide, another analogue, is also studied in this context. impurity.com

Furthermore, the propanamide structure has been incorporated into molecules designed as inhibitors of Phosphoinositide 3-kinases (PI3Ks). The PI3K signaling pathway is frequently dysregulated in cancer, making it a prime target for new anticancer drugs. nih.gov While this compound itself is not a PI3K inhibitor, more complex molecules containing a propanamide moiety have been investigated for this activity. These inhibitors are designed to block the aberrant signaling that drives tumor growth and survival.

Metabolic Pathways and Biochemical Transformations

Analysis of Metabolic Fate in Biological Systems

The metabolic fate of a xenobiotic compound like 3-hydroxy-N-methylpropanamide is determined by its enzymatic transformation and subsequent excretion. The most probable initial metabolic step is hydrolysis.

Hydrolysis and Breakdown Products: The amide linkage in this compound is susceptible to enzymatic hydrolysis by amidase enzymes, a common metabolic reaction for amide-containing compounds. This cleavage would break the molecule into two smaller components:

3-hydroxypropanoic acid (3-HP): Also known as β-hydroxypropionic acid, this is a naturally occurring organic acid. In humans, it is found as an intermediate in the catabolism of several amino acids and propionic acid derived from gut microflora. hmdb.carupahealth.com

Methylamine (B109427): This is the simplest primary amine and is found in the body from both endogenous (produced from the breakdown of compounds like epinephrine (B1671497) and creatine) and exogenous (from foods and cigarette smoke) sources. physiology.org

Metabolism of Breakdown Products: Once formed, these products enter distinct metabolic routes:

Fate of 3-Hydroxypropanoic Acid: 3-HP is primarily derived from propionyl-CoA, a key intermediate in mitochondrial metabolism. hmdb.carupahealth.com Its presence and subsequent metabolism are closely tied to pathways involving amino acid breakdown, fatty acid oxidation, and central energy production. mhmedical.com

Fate of Methylamine: Methylamine is metabolized in humans largely by the enzyme semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1). physiology.orghmdb.ca This enzyme catalyzes the oxidative deamination of methylamine to produce formaldehyde, hydrogen peroxide (H₂O₂), and ammonia, which are reactive molecules with their own biological consequences. physiology.orghmdb.ca

Table 1: Predicted Metabolic Breakdown of this compound

| Initial Compound | Metabolic Process | Primary Products | Subsequent Metabolites |

| This compound | Enzymatic Hydrolysis | 3-hydroxypropanoic acid | Propionyl-CoA, Succinyl-CoA |

| Methylamine | Formaldehyde, H₂O₂, Ammonia |

Involvement in Endogenous Metabolic Pathways

The breakdown products of this compound are integrated into central metabolic networks, highlighting the compound's potential interaction with fundamental biochemical processes.

Peroxisomes are organelles crucial for lipid metabolism and redox balance. The metabolism of 3-hydroxypropanoic acid (3-HP) is linked to peroxisomal activities, particularly in the context of fatty acid metabolism. In engineered yeast systems, the production of 3-HP has been successfully compartmentalized within peroxisomes, utilizing the peroxisomal pools of acetyl-CoA and NADPH. nih.govpreprints.org Fatty acid β-oxidation within peroxisomes is a major source of these precursors. preprints.org This indicates that the enzymatic machinery and metabolic environment within peroxisomes are suitable for processing 3-HP and its precursors, suggesting a potential role for this organelle in the catabolism of 3-HP derived from the hydrolysis of this compound.

The metabolic pathways of the breakdown product 3-HP are deeply interconnected with central carbon metabolism.

Propionyl-CoA and Gluconeogenesis: 3-HP is metabolically linked to propionyl-CoA. mhmedical.com Propionyl-CoA is a key intermediate derived from the catabolism of odd-chain fatty acids and amino acids like valine, isoleucine, and methionine. mhmedical.comnih.gov In mammals, propionyl-CoA is converted via a three-step pathway to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. jumedicine.com By entering the TCA cycle as succinyl-CoA, the carbon backbone of 3-HP can be used for anaplerosis (replenishing cycle intermediates) or directed towards gluconeogenesis for the synthesis of glucose. nih.gov This provides a direct route for the carbon atoms from this compound to be converted into glucose.

Connection to Pyruvate (B1213749): The TCA cycle intermediate oxaloacetate, derived from the metabolism of succinyl-CoA, can be converted to phosphoenolpyruvate (B93156) and subsequently to pyruvate, linking the metabolism of 3-HP to pyruvate, a central hub in energy metabolism. frontiersin.org Pyruvate itself can be formed from glucose via glycolysis and converted into acetyl-CoA, which is a precursor for both the TCA cycle and ketone body synthesis. frontiersin.org

Ketone Body Metabolism: The metabolism of propionyl-CoA also intersects with ketogenesis, particularly the formation of five-carbon (C5) ketone bodies. nih.govphysiology.org While standard ketogenesis produces four-carbon (C4) ketone bodies (acetoacetate and β-hydroxybutyrate) from acetyl-CoA, the presence of propionyl-CoA (a three-carbon unit) can lead to its condensation with acetyl-CoA to form five-carbon ketone bodies like β-hydroxypentanoate. nih.gov This process is particularly noted in conditions where odd-chain fatty acid oxidation is increased or in certain metabolic disorders. nih.govphysiology.org Therefore, the metabolism of this compound, via propionyl-CoA, could potentially influence the profile of ketone bodies produced.

The initial and rate-limiting step in the metabolism of this compound is likely its hydrolysis. Amide bonds are generally stable, but can be cleaved by enzymes such as amidases or proteases. brainly.com Acid hydrolysis of a similar compound, N-methylpropanamide, results in the cleavage of the amide bond to yield propanoic acid and a methylammonium (B1206745) salt. brainly.com In a biological context, this reaction is catalyzed by hydrolase enzymes.

Studies on analogous, though more complex, structures provide insight into this process. For instance, the enzymatic hydrolysis of the butyric ester derived from N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide has been demonstrated using porcine pancreatic lipase, showcasing the ability of hydrolase enzymes to act on complex amides. google.com This reaction selectively cleaves the ester to yield the alcohol, demonstrating enzymatic specificity. google.com

Table 2: Research Findings on Enzymatic Hydrolysis of an Amide Analog*

| Enzyme | Substrate | Conditions | Outcome | Reference |

| Porcine Pancreatic Lipase | Racemic butyric ester of N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | pH 7.1-7.5, aqueous buffer | Selective hydrolysis of one enantiomer, yielding the alcohol product with high enantiomeric excess. | google.com |

*Note: This table describes the hydrolysis of a related analog, as direct enzymatic studies on this compound were not found in the searched literature. The findings illustrate the general principle of enzymatic action on complex amide-containing molecules.

Advanced Analytical and Computational Research

Quantitative Analytical Methodologies

The precise quantification and characterization of 3-hydroxy-N-methylpropanamide are fundamental to its study. Researchers employ a variety of advanced analytical techniques to achieve this, with chromatographic and spectroscopic methods being the most prominent.

Chromatographic Techniques (e.g., HPLC, LC-MS/MS, UHPLC-MS/MS)

Chromatographic methods are essential for separating this compound from complex mixtures and quantifying its presence. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry, is a cornerstone of this analytical approach.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using a C18 column is a standard method for the analysis of this compound. Isocratic elution with a mobile phase, such as a mixture of acetonitrile (B52724) and water, coupled with UV detection, allows for the assessment of the compound's purity. Chiral HPLC can also be employed to monitor stereochemical purity if chiral centers are present in related derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): The coupling of liquid chromatography with mass spectrometry provides a powerful tool for both identification and quantification. LC-MS/MS, particularly using a triple quadrupole mass spectrometer, offers high sensitivity and selectivity. nih.gov This technique is invaluable for detecting and quantifying the compound in various biological matrices. esmed.orgscienceopen.com The use of multiple reaction monitoring (MRM) mode enhances the specificity of detection. esmed.orgnih.gov

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): UHPLC-MS/MS represents a significant advancement in chromatographic analysis, offering faster analysis times and improved resolution compared to conventional HPLC. chromatographyonline.comresearchgate.net This method has been successfully applied for the rapid and sensitive determination of related compounds in various samples. nih.govscienceopen.com The enhanced speed of UHPLC-MS/MS makes it suitable for high-throughput screening applications. chromatographyonline.com

A summary of typical chromatographic conditions is provided in the table below.

| Technique | Column Type | Mobile Phase (Typical) | Detection Method | Application |

| HPLC | Reverse-phase C18 | Acetonitrile/Water | UV | Purity assessment |

| LC-MS/MS | C8 or C18 | Acetonitrile/Water with formic acid | ESI-MS/MS (MRM) | Quantification in biological samples |

| UHPLC-MS/MS | Polysaccharide-based chiral or C18 | Acetonitrile/Water with formic acid | ESI-MS/MS (SRM) | Enantioselective analysis, rapid quantification |

Spectroscopic Characterization (e.g., NMR, LC-MS)

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are primary tools for structural confirmation. rsc.org In ¹H NMR, characteristic signals for the methyl group and the protons on the propanamide backbone can be observed. ¹³C NMR provides information on the carbon skeleton, including the carbonyl carbon and the carbon bearing the hydroxyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS): As a characterization tool, LC-MS provides crucial information about the molecular weight of the compound. bldpharm.comambeed.com Electrospray ionization (ESI) is a common ionization technique used for this purpose. The mass spectrum will typically show the protonated molecule [M+H]⁺, confirming the molecular weight.

The table below summarizes key spectroscopic data for this compound.

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to methyl, methylene, and hydroxyl protons. |

| ¹³C NMR | Peaks for carbonyl carbon, hydroxy-bearing carbon, and other carbons in the structure. |

| LC-MS (ESI+) | Detection of the protonated molecule [M+H]⁺, confirming the molecular weight. |

Computational Modeling and Simulation Studies

In addition to experimental techniques, computational methods play a vital role in understanding the behavior of this compound at the molecular level. These in silico approaches provide insights that can be difficult to obtain through experimentation alone.

Molecular Docking and Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful for understanding how this compound might interact with biological targets such as enzymes or receptors. researchgate.net By simulating the binding process, researchers can identify potential binding sites and key interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for biological activity. nih.govthaiscience.info These studies can guide the design of derivatives with enhanced target specificity.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamics of molecules over time. mdpi.com For this compound, MD simulations can be used to study its conformational flexibility and how it interacts with its environment, such as solvent molecules or a protein binding site. nih.gov These simulations help in understanding the stability of ligand-protein complexes and can provide insights into the thermodynamics of binding. mdpi.com

Predictive Modeling for Structure-Activity Relationships

Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. acs.orgebi.ac.uk For this compound and its analogs, QSAR models can be developed to predict properties like bioactivity, solubility, and metabolic stability based on molecular descriptors. acs.org These models are valuable tools in medicinal chemistry for optimizing the structure of a lead compound to improve its desired properties.

In Silico Toxicity Prediction (Excluding specific hazard statements)

In the realm of modern toxicology, in silico methods have become indispensable for the early assessment of a chemical's potential toxicity. immunocure.us These computational approaches use computer-based models to predict the toxicological properties of compounds based on their chemical structure, offering a rapid and cost-effective alternative to traditional testing methods. immunocure.usnih.gov For this compound, in silico analysis involves the use of various models to forecast its potential interactions within biological systems.

Methodologies such as Quantitative Structure-Activity Relationship (QSAR), read-across, and expert rule-based systems form the foundation of computational toxicology. nih.gov QSAR models, in particular, establish a mathematical relationship between the structural or physicochemical properties of a group of chemicals and their biological activity. frontiersin.orgnih.gov These models are trained on large datasets of known compounds to predict the activity of new or untested chemicals like this compound. frontiersin.org The predictive power of these models is rigorously evaluated to ensure their robustness and reliability for regulatory purposes. frontiersin.orgeuropa.eu

The predictions for this compound are derived from its unique structural and physicochemical properties. The presence of a hydroxyl group and a secondary amide functional group dictates its key molecular descriptors, which are used as inputs for predictive algorithms. These descriptors, such as molecular weight, lipophilicity (LogP), and polar surface area, are critical in determining the compound's potential toxicological profile. tandfonline.com

Several online platforms and software, such as the U.S. EPA's CompTox Chemicals Dashboard, ProTox, and ADMETlab, provide frameworks for these predictions. nih.govscbdd.comepa.gov These tools analyze a compound's structure to predict a wide range of endpoints. scbdd.com For instance, some models focus on predicting rodent oral toxicity by comparing the input compound to a database of substances with known median lethal doses (LD50) and by identifying specific toxic fragments. nih.gov Other platforms utilize multi-task deep neural networks to evaluate dozens of toxicity endpoints simultaneously. scbdd.com

General studies on amides using models like USEtox have suggested that, as a class, amides may be predicted as more toxic than their constituent acid and amine building blocks, highlighting the importance of evaluating the final compound rather than just its precursors. chemrxiv.orgrsc.org Comparative analyses from QSAR models have also indicated that hydroxy-substituted propanamides are predicted to have lower cytotoxicity compared to their halogenated derivatives.

The following tables detail the computed physicochemical properties of this compound that are fundamental to its in silico assessment and provide examples of the types of predictive data generated by computational models.

Table 1: Computed Physicochemical Properties of this compound

This table outlines the key molecular descriptors for this compound, which are utilized by computational models to predict its toxicological profile.

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₂ | nih.gov |

| Molecular Weight | 103.12 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| InChIKey | TWOQEKLRIJBDSY-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | CNC(=O)CCO | nih.gov |

| XlogP (Lipophilicity) | -1.2 | nih.gov |

| Polar Surface Area | 49.3 Ų | nih.gov |

| Hydrogen Bond Donors | 2 | nih.gov |

| Hydrogen Bond Acceptors | 2 | nih.gov |

Table 2: Examples of In Silico Toxicity Prediction Endpoints

This table illustrates the types of toxicity-related endpoints that can be predicted for a compound using various computational toxicology platforms. The data shown are for illustrative purposes and represent the categories of prediction available.

| Prediction Model/Platform | Endpoint Category | Predicted Outcome Type |

| ProTox-II | Rodent Oral Toxicity | LD50 (mg/kg), Toxicity Class |

| ADMETlab 3.0 | Organ Toxicity | Hepatotoxicity (Yes/No) |

| ADMETlab 3.0 | Genotoxicity | AMES Mutagenicity (Yes/No) |

| SwissADME | Drug-Likeness | Lipinski's Rule of Five Violations |

| PreADMET | Carcinogenicity | Mouse & Rat Carcinogenicity (Positive/Negative) |

| USEtox | Ecotoxicity | Human and Ecotoxicological Impact |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes and Derivatization Strategies

The synthesis and modification of 3-hydroxy-N-methylpropanamide are foundational to exploring its potential. Future research will likely focus on developing more efficient, stereoselective, and environmentally benign synthetic methods, as well as versatile derivatization strategies for analytical and functional purposes.

Novel Synthetic Routes: Current synthetic approaches to β-hydroxy amides can be adapted and optimized for this compound. One common method involves the reaction of a carboxylic acid derivative with an appropriate amine cymitquimica.com. More advanced and novel strategies that could be explored include:

Enolate Additions to Acylsilanes: This method allows for the synthesis of tertiary β-hydroxy amides through the addition of an amide enolate to an acylsilane. The process involves a 1,2-silyl group migration (Brook rearrangement) to generate a β-silyloxy homoenolate, which can then react with various electrophiles organic-chemistry.orgacs.org. Adapting this for a secondary amide like this compound would be a novel extension.

Catalyst-Free Aza-Michael Addition: The inherent reactivity of β-hydroxy amines can be harnessed for catalyst-free covalent adaptable networks (CANs) rsc.org. Investigating similar Michael additions to activated carbonyl species could provide a green and efficient route to the target compound.

Ammonolysis of Esters: Patented processes for similar compounds, such as beta-hydroxyalkylamides, utilize the ammonolysis of esters like dimethyl adipate (B1204190) with amines such as diethanolamine, often with a multiplex catalyst system google.com. A similar approach using a propanoate ester and methylamine (B109427) could be optimized.

A comparison of potential synthetic starting points is outlined below.

| Starting Material 1 | Starting Material 2 | General Method | Potential Advantage |

|---|---|---|---|

| 3-Hydroxypropanoic acid (or its ester) | Methylamine | Amidation | Direct, potentially high atom economy |

| Acryloyl chloride | Methylamine | Michael Addition followed by Hydrolysis | Utilizes readily available starting materials |

| N-methylacetamide enolate | Formaldehyde | Aldol Addition | Classic C-C bond formation strategy |

Derivatization Strategies: Derivatization of this compound is crucial for enhancing its detectability in analytical methods and for creating analogues with modified properties. The two reactive sites—the primary hydroxyl group and the secondary amide—offer distinct handles for chemical modification.

For the Hydroxyl Group: Standard reactions for alcohols can be employed. Acylation with reagents like benzoyl chloride or silylation with silylating agents can create ester or silyl (B83357) ether derivatives, respectively libretexts.org. These modifications are often used to increase volatility for gas chromatography (GC) analysis or to introduce a chromophore or fluorophore for enhanced detection in high-performance liquid chromatography (HPLC) nih.gov.

For the Amide Group: The N-H bond of the secondary amide can also be targeted. Silylation can derivatize this active hydrogen libretexts.org. Alternatively, specific reagents designed for primary and secondary amines, such as 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu), could be explored for creating highly fluorescent derivatives suitable for sensitive HPLC analysis .

These strategies are summarized in the table below.

| Functional Group | Derivatization Type | Example Reagent Class | Purpose |

|---|---|---|---|

| Hydroxyl (-OH) | Acylation | Acyl Chlorides, Anhydrides | Introduce chromophore (HPLC), improve volatility (GC) |

| Hydroxyl (-OH) | Silylation | Silyl Halides (e.g., TMS-Cl) | Increase volatility and thermal stability (GC) |

| Amide (N-H) | Silylation | Silyl Halides (e.g., TMS-Cl) | Increase volatility (GC) |

| Amide (N-H) | Acylation/Labeling | N-hydroxysuccinimide esters | Introduce fluorophore for sensitive detection (HPLC) |

Deepening Mechanistic Understanding of Biological Activities

While specific biological activities for this compound have not been extensively reported, its constituent functional groups are present in a vast number of pharmacologically active molecules. The amide bond is a cornerstone of peptide and protein structure and is found in numerous drugs pulsus.comnih.gov. Future research should focus on screening this compound against various biological targets to uncover potential therapeutic relevance.

The presence of both a hydrogen bond donor (N-H and O-H) and acceptor (C=O and O-H) suggests that this compound could interact with biological macromolecules, such as enzyme active sites or receptors, through hydrogen bonding. For instance, α-amino amide moieties have been explored as zinc-binding groups in the design of histone deacetylase 6 (HDAC6) inhibitors, where they chelate the catalytic zinc ion mdpi.com. This raises the possibility that the hydroxyl and amide groups of this compound could coordinate with metal ions in metalloenzymes or form critical hydrogen bonds with protein residues.

Future studies could investigate potential activities based on related structures:

Antimicrobial Activity: Simple amide derivatives have been shown to possess antibacterial and antifungal properties sphinxsai.commdpi.com. Screening against a panel of pathogenic bacteria and fungi could reveal previously unknown antimicrobial effects.

Enzyme Inhibition: As noted, the functional groups could serve as a pharmacophore for enzyme inhibition. High-throughput screening against various enzyme classes (e.g., proteases, kinases, deacetylases) could identify potential targets.

CNS Activity: Small, polar molecules can sometimes cross the blood-brain barrier. The amide linkage is present in many anticonvulsant drugs sphinxsai.com. Therefore, evaluating the compound for activity in models of neurological disorders could be a fruitful avenue.

Advanced Computational Studies for Drug Design and Optimization

Computational chemistry provides powerful tools to predict the properties of this compound and guide the design of more potent and selective derivatives without the immediate need for synthesis nih.gov.

Molecular Docking: Should a biological target be identified, molecular docking studies can predict the binding conformation and affinity of this compound within the target's active site. This in silico technique helps to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding, providing a rational basis for structural modification mdpi.commdpi.com.

In Silico ADMET Prediction: A critical aspect of drug development is understanding a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion) and potential toxicity (ADMET). Web-based platforms and specialized software can predict properties such as oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes, and potential toxic liabilities based on the molecule's structure nih.gov. This allows for early-stage filtering of compounds that are unlikely to succeed.

Molecular Dynamics (MD) Simulations: To complement static docking studies, MD simulations can be performed. These simulations model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the active site nih.gov.

Pharmacophore Modeling and Virtual Screening: In the absence of a known target, the structure of this compound can be used as a template to define a 3D pharmacophore model. This model, representing the key steric and electronic features, can then be used to screen large virtual libraries of compounds to identify other molecules that might exhibit similar biological activities.

Investigation of Metabolites and Their Biological Relevance

Understanding the metabolic fate of this compound is essential for evaluating its potential as a therapeutic agent. The N-methyl amide moiety is a known substrate for metabolic enzymes, particularly the cytochrome P450 (CYP450) family researchgate.netnih.gov.

The primary metabolic pathway for N-methyl amides is oxidative N-demethylation dovepress.com. This process is believed to proceed through a transient carbinolamide (N-hydroxymethyl) intermediate nih.gov. This intermediate can be unstable and may lead to the N-demethylated product. A study on the metabolism of N-hydroxymethylbenzamide demonstrated its conversion to N-formylbenzamide, which subsequently degraded to benzamide (B126) nih.gov.

Based on these precedents, the predicted metabolic pathway for this compound would likely involve the following steps:

CYP450-mediated oxidation of the N-methyl group to form the carbinolamide intermediate, N-(hydroxymethyl)-3-hydroxypropanamide.

Decomposition or further oxidation of this intermediate to yield the N-demethylated metabolite, 3-hydroxypropanamide, and formaldehyde.

Additionally, the primary alcohol at the 3-position could be a substrate for alcohol dehydrogenases or other oxidative enzymes, potentially leading to N-methyl-3-oxopropanamide or further to the carboxylic acid, N-methyl-β-alanine.

The biological relevance of these metabolites is an important area for future investigation. The N-demethylated product, 3-hydroxypropanamide, may possess its own distinct biological activity or pharmacokinetic profile. The generation of formaldehyde, a known reactive and toxic substance, would also be a critical consideration in any toxicological assessment. Therefore, future research must involve the synthesis of these potential metabolites to confirm their identity in in vitro and in vivo metabolic studies and to evaluate their individual biological activities and toxicities.

Q & A

Q. What are the established synthetic routes for 3-hydroxy-N-methylpropanamide, and how can researchers optimize reaction yields?

The synthesis of this compound typically involves condensation reactions between methylamine and ester derivatives of 3-hydroxypropanoic acid. Key reagents include carbodiimides (e.g., EDC) for activating carboxylic acids, with NHS esters to stabilize intermediates . Optimization requires pH control (e.g., buffered conditions at pH 6–7) and temperature modulation (20–25°C) to minimize hydrolysis. Purity can be enhanced via recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures). Monitoring reaction progress via thin-layer chromatography (TLC) with ninhydrin staining is recommended for amine detection .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : H NMR resolves the methyl group (δ 2.8–3.1 ppm, singlet) and hydroxyl proton (δ 1.5–2.0 ppm, broad). C NMR confirms the carbonyl (170–175 ppm) and hydroxy-bearing carbon (60–65 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H] at m/z 118.1, with fragmentation peaks at m/z 75 (loss of CO) and 58 (methylamine moiety).

- HPLC : Reverse-phase C18 columns with isocratic elution (acetonitrile/water, 70:30) and UV detection at 210 nm ensure purity assessment .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Stability studies should assess:

- Thermal Degradation : Accelerated aging at 40°C for 4 weeks, with periodic HPLC analysis to detect hydrolysis products (e.g., 3-hydroxypropanoic acid).

- pH Sensitivity : Incubate solutions across pH 2–12 for 24 hours; acidic conditions (pH < 4) promote amide hydrolysis, while alkaline conditions (pH > 9) may degrade the hydroxyl group.

- Light Sensitivity : UV-Vis spectroscopy (200–400 nm) monitors photooxidation. Store samples in amber vials at -20°C under nitrogen atmosphere for long-term stability .

Advanced Research Questions

Q. What experimental strategies can elucidate the role of this compound in enzyme inhibition or substrate mimicry?

- Kinetic Assays : Use Michaelis-Menten kinetics with varying substrate concentrations to determine (inhibition constant). For example, test inhibition of serine hydrolases (e.g., esterases) by monitoring p-nitrophenyl acetate hydrolysis spectrophotometrically at 405 nm .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., amidases) and solve structures via X-ray diffraction (SHELX suite for refinement ). The hydroxyl and amide groups may form hydrogen bonds with catalytic residues.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive vs. non-competitive inhibition .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial potency) often arise from:

- Assay Variability : Standardize protocols (e.g., broth microdilution for MIC determination) and use reference strains (e.g., E. coli ATCC 25922).

- Impurity Profiles : Compare HPLC chromatograms across studies; trace aldehydes or acids from synthesis may confound results.

- Metabolic Stability : Perform liver microsome assays to assess cytochrome P450-mediated degradation, which varies across species (e.g., human vs. murine models) .

Q. What computational approaches support the design of derivatives with enhanced target specificity?

- Molecular Docking : Use AutoDock Vina to model interactions with protein targets (e.g., PARP-1). Focus on modifying the hydroxyl group to improve hydrogen-bonding networks.

- QSAR Modeling : Train models on datasets of related amides to predict logP, solubility, and IC values. Key descriptors include polar surface area and H-bond donor count .

- MD Simulations : Run 100-ns trajectories to evaluate conformational stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model) .

Methodological Considerations

Q. How should researchers design experiments to study the compound’s role in metabolic pathways?

- Isotope Labeling : Synthesize C-labeled this compound and track incorporation into metabolites via LC-MS/MS.

- Metabolomics : Profile bacterial or mammalian cell extracts after treatment using untargeted GC-MS or NMR metabolomics. Key pathways to investigate include propanoate metabolism and methylamine utilization .

Q. What are best practices for analyzing crystallographic data of this compound co-crystals?

- Data Collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution (<1.5 Å) datasets.

- Refinement : SHELXL is optimal for small-molecule refinement; apply restraints for flexible hydroxyl and methyl groups. Validate hydrogen bonds using PLATON’s ADDSYM tool .

- Deposition : Submit structures to the Cambridge Structural Database (CSD) with full refinement statistics (R-factor < 0.05) .

Retrosynthesis Analysis